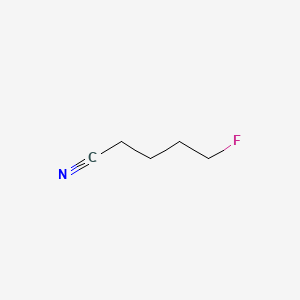

5-fluoropentanenitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Traitement du cancer

5-Fluoropentanenitrile, également connu sous le nom de 5-Fluorouracile (5-FU), est fréquemment utilisé comme agent antitumoral pour traiter les tumeurs solides telles que le cancer du sein, du côlon-rectum et de l'estomac . Cependant, il présente une faible sélectivité tumorale et son utilisation thérapeutique entraîne souvent des incidences élevées de toxicité pour la moelle osseuse, le tube digestif et le système nerveux central .

Libération prolongée du médicament

Le 5-FU a été utilisé dans la synthèse de nanoparticules de chitosane (CS-NPs) pour étudier la libération prolongée du médicament à partir des nanoparticules . L'efficacité d'encapsulation a été observée comme diminuant légèrement de 99,8% à 98,6% lorsque la concentration de 5-fluorouracile a augmenté . Les études de libération in vitro du médicament ont démontré une libération prolongée du médicament .

Études de cytotoxicité

La cytotoxicité des CS-NPs chargées en 5-FU a été évaluée sur des lignées cellulaires cancéreuses spécifiques (MCF-7, U266, HEP G2) . La formulation médicamenteuse chargée préparée a présenté une toxicité plus importante envers les cellules cancéreuses MCF-7 par rapport aux cellules cancéreuses U266 et HEP G2 .

Transporteurs lipidiques nanostructurés (NLC)

Le 5-FU a été chargé dans des transporteurs lipidiques nanostructurés (NLC) pour prolonger sa rétention biologique . Les NLC développés ont fait l'objet d'une caractérisation complète, comprenant des évaluations de la taille des particules, du potentiel zêta, de l'évaluation morphologique et de la spectroscopie FT-IR .

Évaluation de la biodisponibilité

La biodisponibilité du 5-FU a été évaluée en utilisant les NLC chargés en 5-FU optimisés (5-FUNLC) en comparaison avec le 5-FU par le biais du modèle d'intestin ou de sac intestinal . Le coefficient de perméabilité a été mesuré à 4,91×10 –5 cm/h avec une différence significative .

Études pharmacocinétiques in vivo

Les performances des NLC chargés en 5-FU ont été évaluées plus avant par des études pharmacocinétiques in vivo sur des rats Wistar, ce qui a entraîné une amélioration de 1,5 fois de leur activité par rapport au 5-FU libre .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-fluoropentanenitrile, can be synthesized through several methods. One common approach involves the fluorination of valeronitrile using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.

Another method involves the hydrogenation of pentenenitrile in the presence of a novel mixed catalyst. This process includes adding pentenenitrile, ethanol, and a macromolecular palladium complex catalyst into a hydrogenation reaction kettle. The reaction is carried out under a hydrogen pressure of 0.2 MPa at 60°C for a specified duration .

Industrial Production Methods: Industrial production of valeronitrile, 5-fluoro-, often involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Valeronitrile, 5-fl

Propriétés

IUPAC Name |

5-fluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKGRFZSJHYEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188797 | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-13-9 | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)

![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)

![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)

![8-Ethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1655288.png)

![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B1655292.png)

![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)

![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)